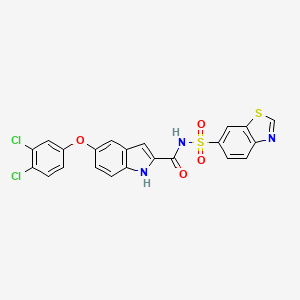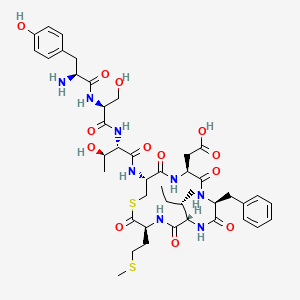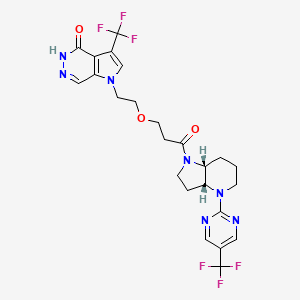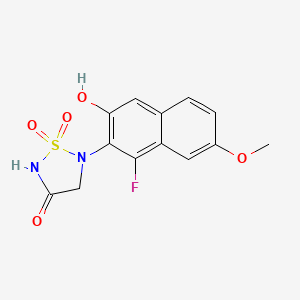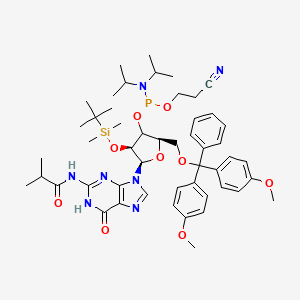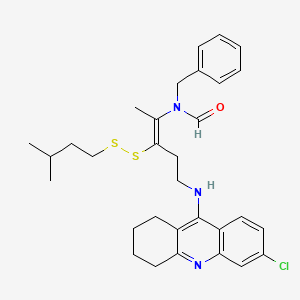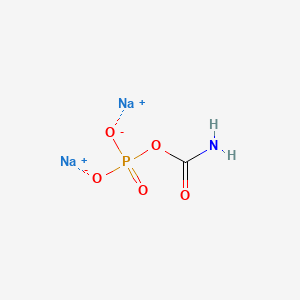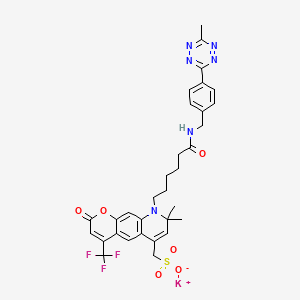
AF430 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La tétrazine AF 430 est un colorant fluorescent connu pour ses propriétés uniques, notamment un maximum d'excitation à 430 nm et un maximum d'émission à 542 nm. Ce composé est particulièrement remarquable pour sa photostabilité et son insensibilité au pH sur une large plage de valeurs de pH . Le résidu tétrazine dans la tétrazine AF 430 participe à des réactions de clic rapides sans cuivre, ce qui le rend adapté au marquage cellulaire in vitro non toxique et aux applications à faible concentration.
Méthodes De Préparation
La synthèse de la tétrazine AF 430 implique plusieurs étapes, généralement en commençant par la préparation de la partie tétrazine. Le groupe tétrazine est souvent synthétisé par une série de réactions, y compris la réaction de Pinner et d'autres réactions de type « Pinner » . Le produit final est obtenu en couplant le groupe tétrazine à un colorant fluorescent, tel que AF 430, dans des conditions de réaction spécifiques . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des réactifs de haute pureté et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
La tétrazine AF 430 subit diverses réactions chimiques, impliquant principalement la partie tétrazine. L'une des réactions les plus importantes est la réaction de Diels-Alder à demande électronique inverse (iEDDA) avec des molécules contenant des groupes trans-cyclooctène (TCO) . Cette réaction est très spécifique et efficace, ce qui la rend idéale pour les applications de bioconjugaison et de marquage . Les réactifs couramment utilisés dans ces réactions comprennent les dérivés TCO et autres cyclooléfines tendues . Les principaux produits formés à partir de ces réactions sont des conjugués stables qui conservent les propriétés fluorescentes de AF 430 .
Applications de la recherche scientifique
La tétrazine AF 430 a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme sonde fluorescente pour étudier les interactions et la dynamique moléculaires. En biologie, elle est utilisée pour le marquage et l'imagerie cellulaire in vitro en raison de sa nature non toxique et de sa grande spécificité . En médecine, la tétrazine AF 430 est utilisée dans des applications diagnostiques, y compris la bio-imagerie et la biosensibilité . De plus, elle a des applications industrielles dans le développement de matériaux et de capteurs avancés .
Mécanisme d'action
Le mécanisme d'action de la tétrazine AF 430 implique le couplage spécifique du groupe tétrazine avec des molécules contenant du TCO par le biais de la réaction iEDDA . Cette réaction entraîne la formation de conjugués stables qui présentent de forts signaux de fluorescence . Les cibles moléculaires de la tétrazine AF 430 comprennent les biomolécules marquées avec des groupes TCO, permettant un marquage et une détection précis et efficaces . Les voies impliquées dans ce mécanisme sont principalement liées à la nature bio-orthogonale de la réaction iEDDA, qui garantit une interférence minimale avec les processus biologiques .
Applications De Recherche Scientifique
AF 430 tetrazine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for studying molecular interactions and dynamics. In biology, it is employed for in vitro cell labeling and imaging due to its non-toxic nature and high specificity . In medicine, AF 430 tetrazine is used in diagnostic applications, including bioimaging and biosensing . Additionally, it has industrial applications in the development of advanced materials and sensors .
Mécanisme D'action
The mechanism of action of AF 430 tetrazine involves the specific coupling of the tetrazine group with TCO-containing molecules through the iEDDA reaction . This reaction results in the formation of stable conjugates that exhibit strong fluorescence signals . The molecular targets of AF 430 tetrazine include biomolecules labeled with TCO groups, allowing for precise and efficient labeling and detection . The pathways involved in this mechanism are primarily related to the bio-orthogonal nature of the iEDDA reaction, which ensures minimal interference with biological processes .
Comparaison Avec Des Composés Similaires
La tétrazine AF 430 est unique parmi les colorants fluorescents en raison de ses propriétés d'excitation et d'émission spécifiques, ainsi que de sa grande photostabilité et de son insensibilité au pH. Des composés similaires comprennent d'autres dérivés de la tétrazine, tels que la tétrazine BDP 558/568, la tétrazine BDP 576/589 et la tétrazine de cyanine 5 . Ces composés participent également aux réactions iEDDA et sont utilisés pour des applications similaires, mais ils diffèrent par leurs propriétés spectrales et leurs applications spécifiques . La tétrazine AF 430 se distingue par ses longueurs d'onde d'excitation et d'émission optimales, ce qui la rend adaptée à un large éventail d'applications basées sur la fluorescence.
Propriétés
Formule moléculaire |
C32H32F3KN6O6S |
|---|---|
Poids moléculaire |
724.8 g/mol |
Nom IUPAC |
potassium;[8,8-dimethyl-9-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C32H33F3N6O6S.K/c1-19-37-39-30(40-38-19)21-10-8-20(9-11-21)17-36-28(42)7-5-4-6-12-41-26-15-27-24(25(32(33,34)35)14-29(43)47-27)13-23(26)22(16-31(41,2)3)18-48(44,45)46;/h8-11,13-16H,4-7,12,17-18H2,1-3H3,(H,36,42)(H,44,45,46);/q;+1/p-1 |
Clé InChI |
YUKYIZNJBZINPX-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C5C(=CC(=O)OC5=C4)C(F)(F)F)C(=CC3(C)C)CS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
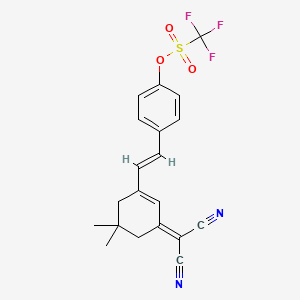
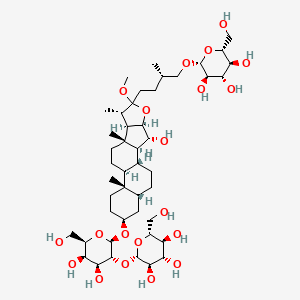
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
